molecular formula C23H26ClN7O2S B3007337 3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 954066-89-8

3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B3007337
CAS No.: 954066-89-8
M. Wt: 500.02
InChI Key: ZZVHFTMFEOBFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN7O2S and its molecular weight is 500.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on similar pyrazolopyrimidines indicates significant potential in biomedical applications, particularly in cancer research. For instance, novel pyrazolopyrimidines derivatives have shown notable anticancer activities, as seen in their cytotoxic effects on certain cancer cell lines, such as HCT-116 and MCF-7, and inhibition of 5-lipoxygenase activity (Rahmouni et al., 2016). This suggests that compounds like 3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide could potentially have similar applications in cancer therapy and biochemistry.

Antimicrobial and Anticancer Potentials

Another study has shown that pyrazole derivatives exhibit strong antimicrobial and anticancer activities, indicating the potential of pyrazolopyrimidines in pharmaceutical applications. Some compounds in this category have outperformed doxorubicin, a standard drug in cancer therapy, in their anticancer activity (Hafez et al., 2016). This highlights the therapeutic possibilities of this compound in treating infections and cancers.

Novel Compounds Synthesis

The synthesis of novel pyrazolopyrimidines is crucial in exploring their potential applications. Studies show various methods to create these compounds, which can be pivotal for pharmaceutical and chemical research. For example, a study discussed the synthesis of different pyrazolopyrimidines using various methods, which can serve as a basis for synthesizing this compound (Ochi & Miyasaka, 1983).

Imaging and Diagnostic Applications

Compounds similar to this compound have been synthesized for potential use in imaging, particularly in Positron Emission Tomography (PET). These compounds show promise in imaging specific enzymes involved in neuroinflammation (Wang et al., 2018). This indicates potential applications of this compound in diagnostic and therapeutic monitoring.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O2S/c1-5-34-23-28-20(27-13(2)3)16-12-26-31(21(16)29-23)11-10-25-22(32)18-14(4)33-30-19(18)15-8-6-7-9-17(15)24/h6-9,12-13H,5,10-11H2,1-4H3,(H,25,32)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVHFTMFEOBFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.